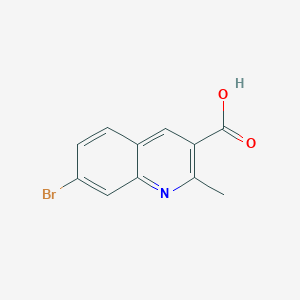

7-Bromo-2-methylquinoline-3-carboxylic acid

CAS No.: 610277-19-5

Cat. No.: VC2345667

Molecular Formula: C11H8BrNO2

Molecular Weight: 266.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 610277-19-5 |

|---|---|

| Molecular Formula | C11H8BrNO2 |

| Molecular Weight | 266.09 g/mol |

| IUPAC Name | 7-bromo-2-methylquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H8BrNO2/c1-6-9(11(14)15)4-7-2-3-8(12)5-10(7)13-6/h2-5H,1H3,(H,14,15) |

| Standard InChI Key | MNECBPMUKCWRSJ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C2C=CC(=CC2=N1)Br)C(=O)O |

| Canonical SMILES | CC1=C(C=C2C=CC(=CC2=N1)Br)C(=O)O |

Introduction

Chemical Structure and Properties

7-Bromo-2-methylquinoline-3-carboxylic acid possesses a quinoline core with specific substitutions that define its chemical identity and reactivity. The compound features a bromine atom at the 7-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position of the quinoline ring system .

The key physical and chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 610277-19-5 |

| Molecular Formula | C₁₁H₈BrNO₂ |

| Molecular Weight | 266.09 g/mol |

| IUPAC Name | 7-bromo-2-methylquinoline-3-carboxylic acid |

| InChI | InChI=1S/C11H8BrNO2/c1-6-9(11(14)15)4-7-2-3-8(12)5-10(7)13-6/h2-5H,1H3,(H,14,15) |

| InChI Key | MNECBPMUKCWRSJ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C2C=CC(=CC2=N1)Br)C(=O)O |

| Storage Temperature | Ambient |

| Melting Point | 257-259°C |

The compound's structure confers specific chemical reactivity patterns. The bromine at position 7 serves as a potential site for substitution reactions, while the carboxylic acid group at position 3 provides opportunities for derivatization through esterification, amidation, or reduction reactions .

Chemical Reactions and Reactivity

7-Bromo-2-methylquinoline-3-carboxylic acid can participate in various chemical transformations, making it a versatile building block for more complex molecules.

Types of Reactions

The compound can undergo several types of chemical transformations:

-

Substitution Reactions: The bromine atom represents an excellent site for nucleophilic aromatic substitution or metal-catalyzed coupling reactions, allowing for the introduction of various functional groups.

-

Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, altering its electronic properties and reactivity. The methyl group at position 2 could potentially be oxidized to an aldehyde or carboxylic acid.

-

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling with boronic acids, to form new carbon-carbon bonds and more complex molecular architectures.

-

Carboxylic Acid Derivatization: The carboxylic acid group can undergo typical reactions including esterification, amidation, or reduction to form various derivatives with potentially enhanced or modified biological activities.

Reagents and Conditions

Typical reagents employed for the aforementioned transformations include:

-

Palladium catalysts (like Pd(PPh₃)₄ or Pd(OAc)₂) for coupling reactions

-

Oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions

-

Reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions

-

Activating agents such as thionyl chloride or carbodiimides for carboxylic acid derivatization

Biological Activity

Quinoline derivatives, including compounds structurally similar to 7-Bromo-2-methylquinoline-3-carboxylic acid, have demonstrated diverse biological activities that make them valuable candidates for drug discovery research.

Antimicrobial Properties

Quinoline compounds have shown significant antimicrobial activities against various pathogens. Though specific data for 7-Bromo-2-methylquinoline-3-carboxylic acid is limited, structurally related quinoline derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

The antimicrobial mechanism of quinoline compounds typically involves inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and cell division. The presence of the bromine atom and the carboxylic acid group in the molecule may contribute to its potential antimicrobial properties through these or related mechanisms.

Anticancer Activity

Research on quinoline derivatives indicates potential anticancer properties through multiple mechanisms. Quinoline-based compounds can interact with DNA, influence enzyme activity, and affect cellular signaling pathways critical for cancer cell survival and proliferation .

The anticancer mechanisms of quinoline derivatives may include:

-

DNA intercalation and binding

-

Induction of apoptosis in cancer cells

-

Inhibition of specific enzymes involved in cancer cell metabolism

-

Disruption of microtubule dynamics affecting cell division

Enzyme Inhibition

Derivatives of 3-quinoline carboxylic acid have been studied as inhibitors of protein kinase CK2, an enzyme associated with various pathological conditions . CK2 is implicated in the development of autoimmune disorders, cardiac hypertrophy, inflammation, and cancer. Its constitutive activity and involvement in multiple cellular processes make it an important target for therapeutic intervention .

The following table summarizes the potential biological activities of 7-Bromo-2-methylquinoline-3-carboxylic acid and related compounds:

| Biological Activity | Potential Mechanisms | Possible Applications |

|---|---|---|

| Antimicrobial | Inhibition of DNA gyrase and topoisomerase IV | Treatment of bacterial infections |

| Anticancer | DNA binding, apoptosis induction, enzyme inhibition | Cancer therapy, particularly against resistant cell lines |

| Enzyme Inhibition | Inhibition of protein kinase CK2 | Treatment of cancer, inflammation, autoimmune disorders |

| Anti-inflammatory | Modulation of inflammatory pathways | Management of inflammatory conditions |

Research Applications

The unique structure and reactivity of 7-Bromo-2-methylquinoline-3-carboxylic acid make it valuable for various research applications in medicinal chemistry and drug discovery.

Medicinal Chemistry Applications

The compound serves as an important intermediate in medicinal chemistry:

-

Building Block: It functions as a versatile building block for synthesizing more complex molecules with potential pharmacological activities .

-

Lead Compound: The compound and its derivatives represent potential lead structures for developing novel therapeutic agents targeting various diseases including cancer, bacterial infections, and inflammatory conditions .

-

Structure-Activity Relationship Studies: Modifications of the base structure allow for exploration of structure-activity relationships to optimize biological activities and pharmacokinetic properties .

Chemical Probe Development

The compound can serve as a starting point for developing chemical probes to study:

-

Enzyme function and inhibition mechanisms

-

Cellular signaling pathways

-

Drug metabolism and pharmacokinetics

| Supplier | Package Size | Price Range (as of data collection) |

|---|---|---|

| SynQuest Laboratories | 1g | ~$416 |

| American Custom Chemicals | 5mg | ~$505 |

| Alichem | 250mg-1g | ~$173-442 |

| Chemenu | 1g | ~$389 |

| Aladdin Scientific | 250mg-500mg | ~$200-352 |

Comparison with Similar Compounds

7-Bromo-2-methylquinoline-3-carboxylic acid shares structural similarities with other substituted quinolines, but its specific substitution pattern imparts unique chemical and biological properties.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| 7-Bromo-2-methylquinoline-3-carboxylic acid | C₁₁H₈BrNO₂ | 266.09 g/mol | Bromine at position 7, methyl at position 2, carboxylic acid at position 3 |

| 7-Bromo-8-methylquinoline-3-carboxylic acid | C₁₁H₈BrNO₂ | 266.09 g/mol | Bromine at position 7, methyl at position 8, carboxylic acid at position 3 |

| 3-Bromo-7-methylquinoline | C₁₀H₈BrN | 222.08 g/mol | Bromine at position 3, methyl at position 7, no carboxylic acid group |

| 7-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester | C₁₃H₁₂BrNO₂ | 294.14 g/mol | Ethyl ester derivative of the target compound |

Current Research and Future Directions

Research on quinoline derivatives continues to evolve, with increasing interest in their potential applications across multiple therapeutic areas.

Recent Research Trends

Recent investigations focusing on quinoline derivatives have emphasized:

-

Development of more efficient and environmentally friendly synthetic routes

-

Exploration of structure-activity relationships to optimize biological activities

-

Assessment of biological activities against emerging disease targets

-

Design of novel drug delivery systems for quinoline-based compounds

Future Research Prospects

Potential future directions for research on 7-Bromo-2-methylquinoline-3-carboxylic acid and related compounds include:

-

Targeted Derivatives: Development of derivatives with enhanced selectivity for specific biological targets, potentially reducing side effects and improving therapeutic outcomes.

-

Combination Approaches: Investigation of synergistic effects when combined with established therapeutic agents for cancer, bacterial infections, or inflammatory conditions.

-

Expanded Applications: Exploration of additional applications beyond the currently recognized therapeutic areas, including potential uses in material science, chemical biology, or diagnostic imaging.

-

Mechanistic Studies: More detailed investigation of the mechanisms underlying the biological activities of these compounds, facilitating rational drug design approaches.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume